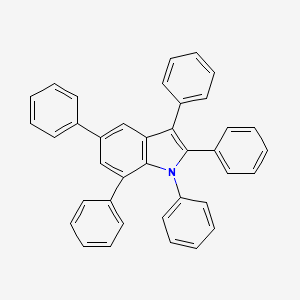
1,2,3,5,7-Pentaphenyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,5,7-Pentaphenyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have diverse biological and clinical applications . The unique structure of this compound, with five phenyl groups attached to the indole core, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,7-Pentaphenyl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known process for constructing indole derivatives. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other efficient synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired product purity. Industrial processes often utilize continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
1,2,3,5,7-Pentaphenyl-1H-indole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the indole core .
Scientific Research Applications
1,2,3,5,7-Pentaphenyl-1H-indole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3,5,7-Pentaphenyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways depend on the specific application and the compound’s structural modifications .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trisubstituted Indoles: These compounds have three substituents on the indole core and are used in similar applications.
1,2,3,4-Tetrahydrocarbazoles: These compounds have a partially saturated indole core and are studied for their biological activities.
Spiroindolines: These compounds have a spirocyclic structure and are used in medicinal chemistry.
Uniqueness
1,2,3,5,7-Pentaphenyl-1H-indole is unique due to its five phenyl groups, which impart distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
849071-27-8 |
|---|---|
Molecular Formula |
C38H27N |
Molecular Weight |
497.6 g/mol |
IUPAC Name |
1,2,3,5,7-pentakis-phenylindole |
InChI |
InChI=1S/C38H27N/c1-6-16-28(17-7-1)32-26-34(29-18-8-2-9-19-29)38-35(27-32)36(30-20-10-3-11-21-30)37(31-22-12-4-13-23-31)39(38)33-24-14-5-15-25-33/h1-27H |
InChI Key |
KLMZWEWDJBHSSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C(=C2)C4=CC=CC=C4)N(C(=C3C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















